molecular formula C20H19BrN2O4S2 B3440239 4-[(4-Bromophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine

4-[(4-Bromophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine

Cat. No.: B3440239
M. Wt: 495.4 g/mol
InChI Key: SJWNCQPCNJVERW-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine is a complex organic compound with the molecular formula C20H19BrN2O4S2 and a molecular weight of 495.41 g/mol . This compound features a piperazine ring substituted with both a bromophenylsulfonyl and a naphthylsulfonyl group, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine typically involves the reaction of 4-bromobenzenesulfonyl chloride with 1-(2-naphthylsulfonyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Bromophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine
  • 4-[(4-Methylphenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine
  • 4-[(4-Nitrophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine

Uniqueness

4-[(4-Bromophenyl)sulfonyl]-1-(2-naphthylsulfonyl)piperazine is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Its dual sulfonyl groups also contribute to its stability and reactivity, distinguishing it from similar compounds.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4S2/c21-18-6-9-19(10-7-18)28(24,25)22-11-13-23(14-12-22)29(26,27)20-8-5-16-3-1-2-4-17(16)15-20/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWNCQPCNJVERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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